2-amino-5,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-amino-5,6-dimethylpyridine-3-carbonitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 4,6-dimethylpyridine-3-carbonitrile with ammonia or other nitrogen-containing reagents under controlled conditions. One method involves the use of dimethyl sulfate and 4,6-dimethylpyridine-3-carbonitrile N-oxide in an argon atmosphere at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-5,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-amino-5,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological systems and as a potential precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylpyridine-2,3-dicarbonitrile: This compound is structurally similar and can undergo similar chemical reactions.
2-amino-4,6-diphenyl-pyridine-3-carbonitrile:
Uniqueness
2-amino-5,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
847060-83-7 |
---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
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